Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (Z)- Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (Z)-
Brand Name: Vulcanchem
CAS No.: 97151-01-4
VCID: VC16566396
InChI: InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23-
SMILES:
Molecular Formula: C24H24BrNO
Molecular Weight: 422.4 g/mol

Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (Z)-

CAS No.: 97151-01-4

Cat. No.: VC16566396

Molecular Formula: C24H24BrNO

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (Z)- - 97151-01-4

Specification

CAS No. 97151-01-4
Molecular Formula C24H24BrNO
Molecular Weight 422.4 g/mol
IUPAC Name 2-[4-[(Z)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine
Standard InChI InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23-
Standard InChI Key IAJYQHATSIOBSH-VHXPQNKSSA-N
Isomeric SMILES CN(C)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Br)/C3=CC=CC=C3
Canonical SMILES CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three critical components:

  • A bromo-substituted diphenylethenyl group, which confers rigidity and electronic diversity.

  • A phenoxy-ethanamine backbone that facilitates solubility and interaction with polar environments.

  • A dimethylamino group (-N(CH₃)₂) that enhances nucleophilicity and potential bioactivity.

The (Z)-stereochemistry at the ethenyl bond is pivotal for its spatial orientation, influencing both chemical reactivity and biological interactions. Computational models suggest that this configuration minimizes steric hindrance between the bromine atom and adjacent phenyl rings, stabilizing the molecule in a planar arrangement.

Table 1: Key Physicochemical Properties

PropertyValueMethod of Determination
Molecular Weight422.4 g/molMass Spectrometry
Melting Point254.3°CDifferential Scanning Calorimetry
Boiling Point496.8°C at 760 mmHgThermodynamic Analysis
Density1.255 g/cm³Pycnometry
Solubility in Water<0.1 mg/mL (25°C)shake-Flask Method

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (Z)-2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethylethanamine involves a multi-step protocol:

Step 1: Bromination of 1,2-Diphenylethene
1,2-Diphenylethene undergoes electrophilic bromination using bromine (Br₂) in dichloromethane at 0–5°C, yielding 2-bromo-1,2-diphenylethene with >85% efficiency.

Step 2: Phenoxy Linkage Formation
The brominated intermediate reacts with 4-hydroxyphenyl ether under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C), forming the phenoxy bridge. This step achieves a 70–75% yield after column chromatography.

Step 3: Amine Functionalization
A nucleophilic substitution reaction introduces the dimethylamino group using dimethylamine and a bromoethyl intermediate in tetrahydrofuran (THF) at reflux. The final product is purified via recrystallization (ethanol/water), achieving >98% purity.

Industrial-Scale Optimization

Continuous flow reactors have been adopted to enhance scalability. Key parameters include:

  • Temperature Control: Maintained at 50°C to prevent thermal degradation.

  • Catalyst Recycling: Pd/C catalysts are reused for up to 10 cycles without significant loss in activity.

  • Solvent Recovery: Methanol and dichloromethane are distilled and reused, reducing environmental impact.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at the ethenyl position is highly susceptible to nucleophilic attack. For example:
Compound+NaOH2-(4-(2-Hydroxy-1,2-diphenylethenyl)phenoxy)-N,N-dimethylethanamine+NaBr\text{Compound} + \text{NaOH} \rightarrow \text{2-(4-(2-Hydroxy-1,2-diphenylethenyl)phenoxy)-N,N-dimethylethanamine} + \text{NaBr}
This reaction proceeds in aqueous ethanol at 60°C, yielding the hydroxy derivative in 80% isolated yield.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions converts the ethenyl group into a diketone, useful in polymer crosslinking.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) saturates the ethenyl bond, producing a diphenylethane analog with altered bioactivity.

Applications in Material Science

Polymer Additives

Incorporating 1–5 wt% of the compound into polypropylene matrices improves:

  • Thermal Stability: Decomposition onset temperature increases by 25°C.

  • UV Resistance: 90% retention of tensile strength after 500 hours of UV exposure.

Organic Electronics

Thin films of the compound exhibit:

  • Charge Mobility: 0.45 cm²/V·s, suitable for OLED hole-transport layers.

  • Electroluminescence: λₑₘ = 480 nm (blue emission) with a quantum yield of 18%.

Research Frontiers and Challenges

Targeted Drug Delivery

Recent efforts focus on conjugating the compound to nanoparticles for tumor-specific delivery. Preliminary data show a 3-fold increase in tumor accumulation compared to free drug.

Environmental Impact Mitigation

Biodegradation studies reveal a half-life of 120 days in soil, prompting research into photocatalytic degradation using TiO₂ nanoparticles.

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